(R)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol
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Overview
Description
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring and a chiral center at the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used.
Major Products:
Oxidation: 2,4,6-Trimethoxybenzaldehyde or 2,4,6-Trimethoxybenzoic acid.
Reduction: 2,4,6-Trimethoxyethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, or other cellular processes.
Comparison with Similar Compounds
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different chiral properties.
2,4,6-Trimethoxybenzyl Alcohol: Lacks the chiral center but shares the trimethoxyphenyl moiety.
2,4,6-Trimethoxyphenylacetic Acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness: ®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C11H16O4 |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m1/s1 |
InChI Key |
OSDJJQHSRCSLPC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1OC)OC)OC)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)O |
Origin of Product |
United States |
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